molecular formula C9H14O3 B580508 Tert-butyl 2-(oxetan-3-ylidene)acetate CAS No. 1207175-03-8

Tert-butyl 2-(oxetan-3-ylidene)acetate

Cat. No.: B580508
CAS No.: 1207175-03-8
M. Wt: 170.208
InChI Key: ARJYDTSMXYEQSN-UHFFFAOYSA-N
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Description

Tert-butyl 2-(oxetan-3-ylidene)acetate is an organic compound with the molecular formula C9H14O3. It is a derivative of oxetane, a four-membered ring containing one oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(oxetan-3-ylidene)acetate typically involves the reaction of tert-butyl acetoacetate with oxetan-3-one. The reaction is catalyzed by a base such as sodium hydride or potassium tert-butoxide. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic addition to the oxetan-3-one, followed by elimination of water to form the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(oxetan-3-ylidene)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane carboxylic acids, while reduction can produce alcohols or ethers. Substitution reactions can lead to a variety of functionalized derivatives .

Scientific Research Applications

Tert-butyl 2-(oxetan-3-ylidene)acetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which tert-butyl 2-(oxetan-3-ylidene)acetate exerts its effects depends on the specific application. In chemical reactions, the compound acts as a nucleophile or electrophile, depending on the reaction conditions. The oxetane ring can undergo ring-opening reactions, leading to the formation of various functionalized products. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-(oxetan-3-ylidene)acetate is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences the compound’s reactivity and stability. This makes it a valuable intermediate in the synthesis of complex molecules, as it can undergo selective reactions that other similar compounds may not .

Properties

IUPAC Name

tert-butyl 2-(oxetan-3-ylidene)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-9(2,3)12-8(10)4-7-5-11-6-7/h4H,5-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARJYDTSMXYEQSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C=C1COC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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